

Application Notes and Protocols for 2-(2-Methoxyphenoxy)ethylamine in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: **2-(2-Methoxyphenoxy)ethylamine**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **2-(2-methoxyphenoxy)ethylamine** as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document includes detailed experimental protocols for the synthesis of Carvedilol and Tamsulosin, alongside a summary of key reaction data and visualizations of relevant biological signaling pathways.

Introduction

2-(2-Methoxyphenoxy)ethylamine is a primary amine and phenoxy derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive primary amine and a methoxy-substituted phenyl ether, makes it an ideal precursor for the construction of more complex molecules. In the pharmaceutical industry, it is a key starting material for the synthesis of several drugs, most notably the cardiovascular agent Carvedilol and the benign prostatic hyperplasia treatment Tamsulosin.^{[1][2][3]} The high purity and consistent reactivity of this intermediate are crucial for ensuring the quality and efficacy of the final drug products.^{[2][4]}

Chemical and Physical Properties:

Property	Value
CAS Number	1836-62-0[2]
Molecular Formula	C ₉ H ₁₃ NO ₂ [5][6]
Molecular Weight	167.21 g/mol [4][5][6]
Appearance	Clear liquid or pale-yellow solid[4]
Boiling Point	Approximately 260-280°C[4]
Solubility	Soluble in organic solvents like ethanol, methanol, and acetone; slightly soluble in water. [4]

Applications in Pharmaceutical Synthesis

The primary application of **2-(2-methoxyphenoxy)ethylamine** is as a nucleophile in ring-opening and substitution reactions to introduce the 2-(2-methoxyphenoxy)ethylamino moiety into the target drug molecule.

Synthesis of Carvedilol

Carvedilol is a non-selective beta-adrenergic receptor blocker with alpha-1 adrenergic blocking activity, used in the treatment of heart failure and hypertension.[3][7] The synthesis of Carvedilol typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with **2-(2-methoxyphenoxy)ethylamine**.[7][8] This reaction opens the epoxide ring to form the desired amino alcohol structure of Carvedilol.

Experimental Protocol: Synthesis of Carvedilol

This protocol describes a common method for the synthesis of Carvedilol.

Materials:

- 4-(oxiran-2-ylmethoxy)-9H-carbazole
- **2-(2-methoxyphenoxy)ethylamine**

- Isopropanol
- Anhydrous potassium carbonate
- Ethyl acetate
- Activated carbon
- Water

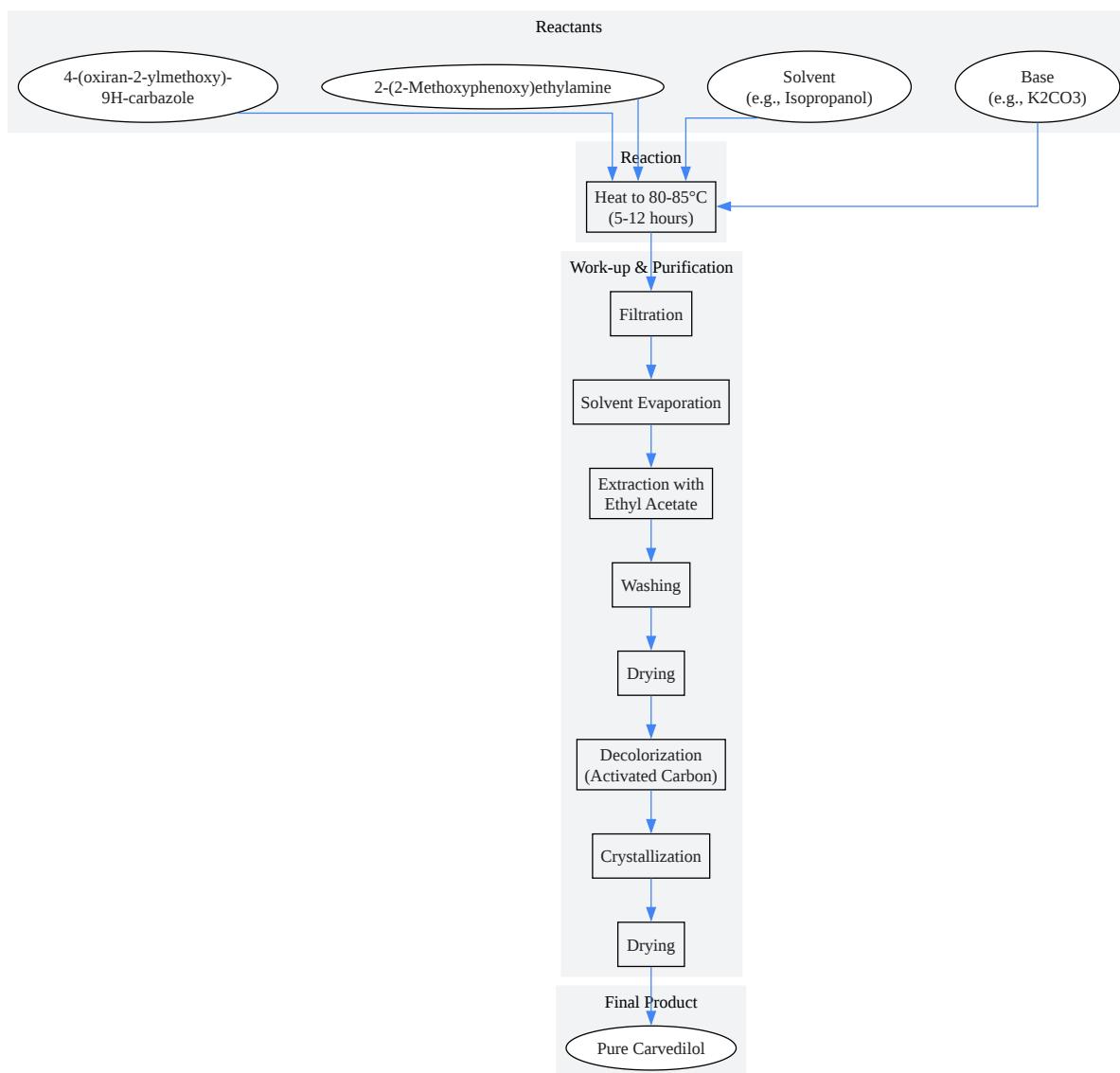
Procedure:

- To a mixture of 5.0 kg of anhydrous potassium carbonate and 7.5 kg of **2-(2-methoxyphenoxy)ethylamine** hydrochloride monohydrate in 32 liters of isopropanol, add 3.87 kg of 4-(oxiran-2-ylmethoxy)-9H-carbazole.[8]
- Heat the mixture with intensive stirring at 83°C for 5 hours.[8]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, filter the reaction mixture and distill off the isopropanol.[8]
- Dilute the residue in 20 liters of ethyl acetate.[8]
- Wash the organic layer with water to remove any remaining inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Add activated carbon to the ethyl acetate solution and heat to reflux for a short period to decolorize the solution.
- Filter the hot solution to remove the activated carbon.
- Concentrate the ethyl acetate solution and allow it to cool to crystallize the crude Carvedilol.
- Recrystallize the crude product from ethyl acetate to obtain pure Carvedilol.[8][9]
- Dry the final product under vacuum at 40°C.[10][11]

Quantitative Data for Carvedilol Synthesis:

Parameter	Value	Reference
Reactant Molar Ratio (Epoxide:Amine)	1 : 1.5 - 2.5	[9]
Reaction Temperature	80-85°C	[12]
Reaction Time	5 - 12 hours	[8][12]
Solvent	Isopropanol, Monoglyme	[8][12]
Base	Potassium Carbonate, N,N-diisopropylethyl amine	[8][12]
Yield	~45% (after purification)	[10][11]

Experimental Workflow for Carvedilol Synthesis:

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A simplified workflow for the synthesis of Carvedilol.

Synthesis of Tamsulosin

Tamsulosin is a selective alpha-1A adrenergic receptor antagonist used to treat benign prostatic hyperplasia.^{[1][13]} The synthesis of Tamsulosin involves the N-alkylation of a chiral amine, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, with an activated form of a 2-(2-ethoxyphenoxy)ethyl group. While the ethoxy analogue is used for Tamsulosin, the synthesis principles are relevant to the reactivity of **2-(2-methoxyphenoxy)ethylamine**. A key step involves the reaction of the primary amine with a suitable electrophile.

Experimental Protocol: Synthesis of Tamsulosin (Illustrative)

This protocol outlines a general approach for the final coupling step in Tamsulosin synthesis, illustrating the role of a phenoxyethylamine derivative.

Materials:

- (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
- 2-(2-ethoxyphenoxy)ethyl bromide (or a similarly activated derivative)
- Solvent (e.g., Methanol)
- Base (e.g., Triethylamine)
- Hydrochloric acid

Procedure:

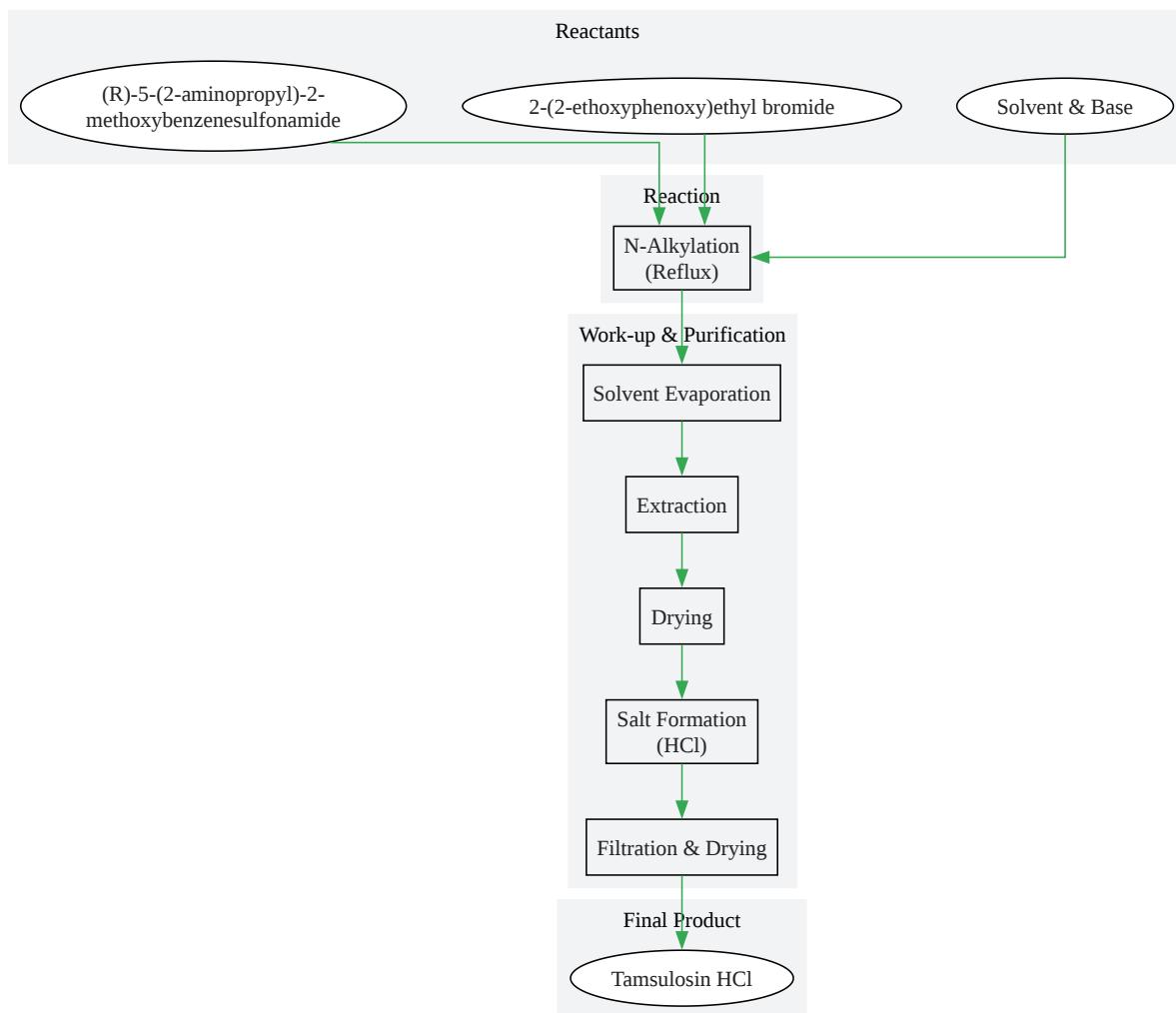
- Dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in a suitable solvent such as methanol.
- Add a base, for example, triethylamine, to the solution.
- Add 2-(2-ethoxyphenoxy)ethyl bromide to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction by TLC.
- Once the reaction is complete, cool the mixture and evaporate the solvent.

- Dissolve the residue in a suitable organic solvent and wash with water.
- Dry the organic layer and evaporate the solvent to obtain the Tamsulosin free base.
- Convert the free base to the hydrochloride salt by treating it with a solution of hydrochloric acid in an appropriate solvent.
- Isolate the Tamsulosin hydrochloride by filtration and dry the product.

Quantitative Data for a Representative Tamsulosin Coupling Step:

Parameter	Value	Reference
Reactant Molar Ratio (Amine:Electrophile)	1 : 1.1	[14]
Reaction Temperature	Reflux	[5]
Solvent	Methanol, Butanone	[5] [15]
Base	Triethylamine, Magnesium Oxide	[15]

Experimental Workflow for Tamsulosin Synthesis (Final Step):

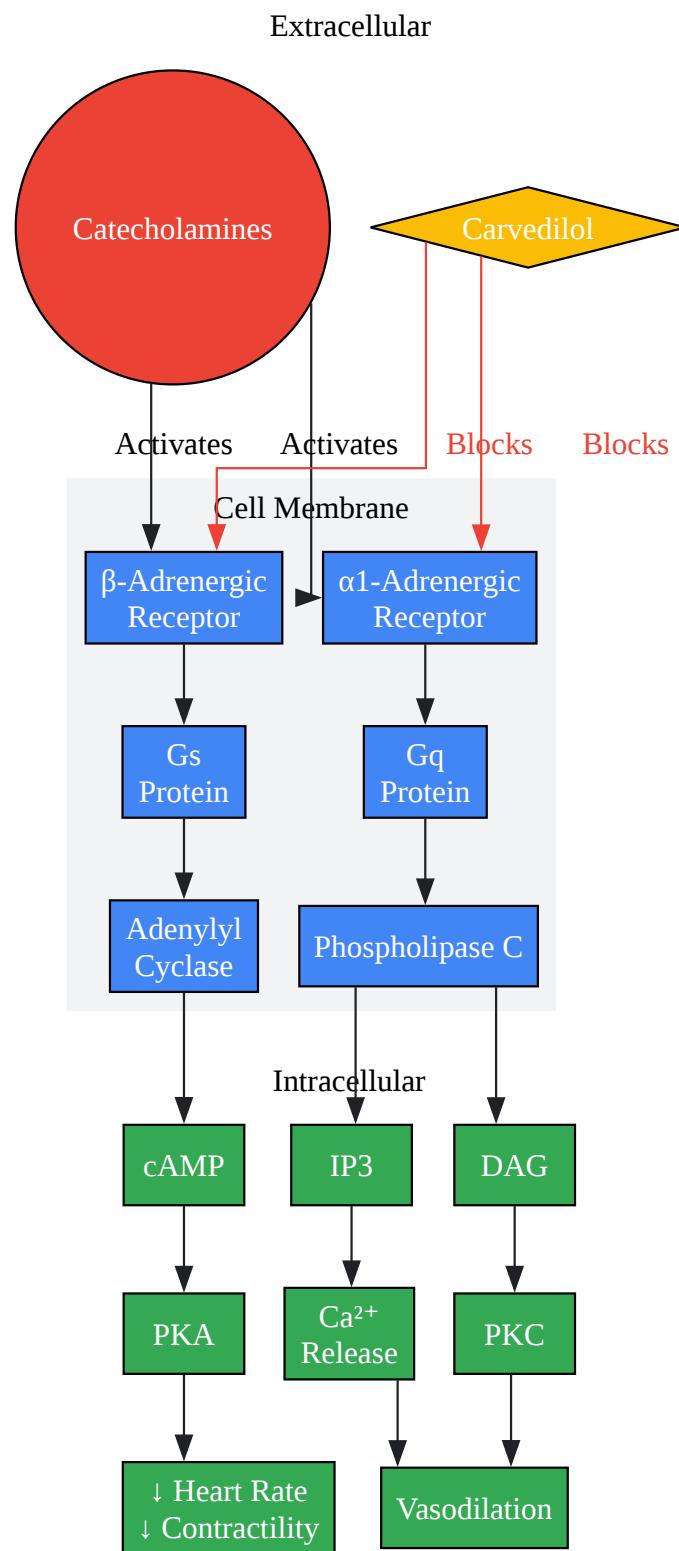
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A simplified workflow for the final coupling step in Tamsulosin synthesis.

Signaling Pathways of Associated Drugs

Carvedilol Signaling Pathway

Carvedilol is a non-selective beta-blocker that also blocks alpha-1 adrenergic receptors.^{[3][7]} Its mechanism of action involves antagonizing the effects of catecholamines (e.g., adrenaline) at these receptors. This dual action results in vasodilation (due to alpha-1 blockade) and a reduction in heart rate and contractility (due to beta-blockade), which are beneficial in treating hypertension and heart failure.^{[3][16]} Some studies suggest that Carvedilol may also act as a "biased ligand," stimulating β -arrestin-mediated signaling pathways independent of G-protein activation.^[4]

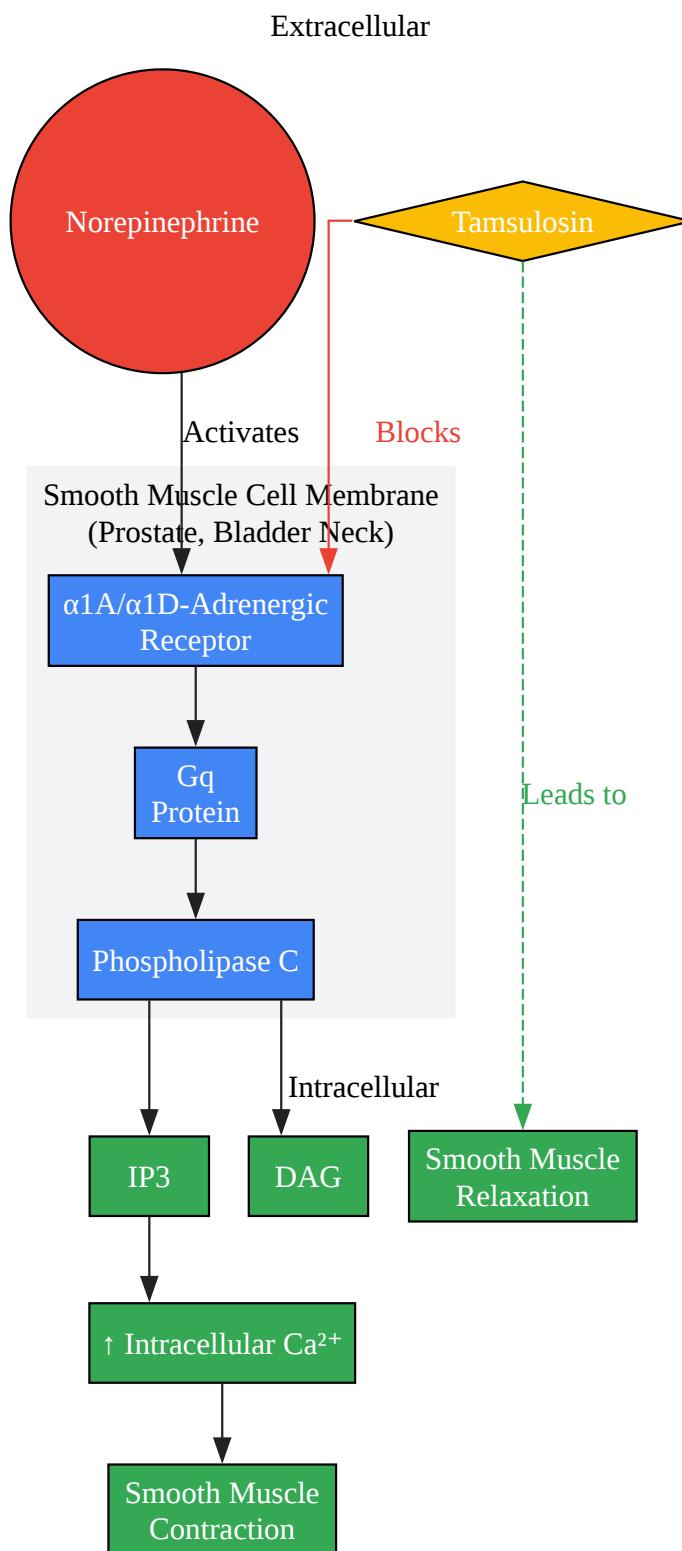


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Mechanism of action of Carvedilol.

Tamsulosin Signaling Pathway

Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[13][17] By blocking these receptors, Tamsulosin inhibits the binding of norepinephrine, leading to relaxation of the smooth muscle.[18] This relaxation reduces the obstruction of urine flow, thereby alleviating the symptoms of benign prostatic hyperplasia.[1][13] Its selectivity for the alpha-1A and alpha-1D subtypes results in fewer cardiovascular side effects compared to non-selective alpha-blockers.[17]



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Mechanism of action of Tamsulosin.

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